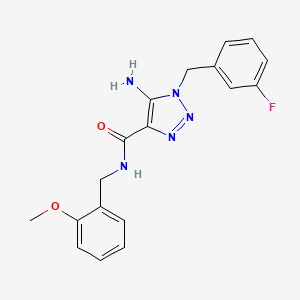

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a central triazole ring substituted with an amino group at position 5 and a carboxamide group at position 2. The 1-position is substituted with a 3-fluorobenzyl group, while the carboxamide nitrogen is linked to a 2-methoxybenzyl group. The fluorine and methoxy substituents on the benzyl groups are critical for modulating electronic, steric, and solubility properties, which influence biological activity and pharmacokinetics .

Limited direct pharmacological data are available for this specific compound, as it is listed as discontinued by suppliers like CymitQuimica . However, its structural analogs have been extensively studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLJXUAPOWKXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 344.37 g/mol. The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit a range of antimicrobial activities. For instance, compounds similar to 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various bacterial strains and fungi. A study highlighted that triazole-containing compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. A related compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were reported between 0.5 to 10 µM, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 7.0 |

| MCF-7 (Breast) | 6.5 |

| PC-3 (Prostate) | 8.0 |

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes, including carbonic anhydrase and butyrylcholinesterase (BuChE). A study reported that triazole derivatives exhibit moderate inhibition against carbonic anhydrase II with IC50 values in the range of 13.8–35.7 µM . Additionally, some derivatives displayed selective inhibition against BuChE with IC50 values as low as 0.13 µM, indicating a strong potential for treating conditions like Alzheimer's disease .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets:

- Enzyme Binding : The triazole moiety can form hydrogen bonds and coordinate interactions with the active sites of enzymes, thereby inhibiting their function.

- Cellular Uptake : The lipophilic nature of the benzyl groups enhances membrane permeability, facilitating cellular uptake and subsequent biological activity.

Case Studies

- Anticancer Efficacy : In vitro studies on similar triazole compounds revealed that the introduction of halogen substituents significantly improved anticancer activity. For instance, a compound with a fluorobenzyl group showed enhanced cytotoxicity compared to its non-fluorinated analogs .

- Antimicrobial Activity : A series of triazole derivatives were tested against clinical isolates of Staphylococcus aureus. The presence of electron-withdrawing groups like fluorine was correlated with increased antimicrobial potency .

Scientific Research Applications

Biological Activities

Research indicates that 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For example, it has shown selective cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Antimicrobial Properties : The compound's structure allows for potential antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that allow for the incorporation of specific functional groups. The ability to modify the structure leads to the development of various derivatives that may enhance biological activity or target different pathways.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Chlorine instead of fluorine | Potentially different reactivity due to chlorine's electronic effects |

| 5-amino-1-(4-bromobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Bromine instead of fluorine | Similar properties but different halogen effects on reactivity |

| 5-amino-1-(4-methylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Methyl group instead of halogen | Variations in lipophilicity and biological activity due to methyl substitution |

Structure-Based Drug Design

In structure-based drug design (SBDD), the unique features of 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be leveraged to develop targeted therapies. Molecular modeling studies can help identify how modifications to the compound might enhance its efficacy against specific biological targets .

Case Studies

Several studies have documented the efficacy of compounds similar to 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in preclinical settings:

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- Fluorine : Enhances metabolic stability and binding affinity via electron-withdrawing effects. The 3-fluorobenzyl group in the target compound may improve target selectivity compared to unsubstituted benzyl analogs .

- Methoxy Group : The 2-methoxybenzyl substituent likely increases solubility and influences steric interactions, as seen in other methoxy-substituted triazoles .

- Chlorine : Chlorinated analogs (e.g., 3-chlorobenzyl) show enhanced anticancer activity but may increase cytotoxicity .

Biological Activity :

- The carbamoylmethyl analog (Lead 1) inhibits LexA self-cleavage (IC50 = 32 µM), disrupting bacterial SOS response and potentiating antibiotics .

- Anticancer activity is strongly influenced by aryl substituents. For example, 4-fluorophenyl analogs target CNS and renal cancers, while dichlorophenyl derivatives show broader cytotoxicity .

Pharmacological Advantages and Limitations

- Target Compound : The 2-methoxybenzyl group may reduce off-target interactions compared to chlorinated analogs, but its discontinuation suggests challenges in synthesis or efficacy .

- Lead 1 : Demonstrated low cytotoxicity and modular synthesis, enabling rapid SAR exploration .

- MKA004 : Highlights the role of halogenated benzyl groups in MIF inhibition, a pathway relevant to inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and what are their efficiency benchmarks?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 3-fluorobenzylamine with 2-methoxybenzyl isocyanide to form a carboximidoyl chloride intermediate .

Cyclization : Use sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to construct the triazole core .

Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from methanol/water) .

- Efficiency : Yields for analogous triazole carboxamides range from 40–65%, depending on substituent steric effects and reaction optimization .

Q. How can researchers mitigate the low aqueous solubility of this compound in in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to pre-dissolve the compound, followed by dilution in assay buffers .

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 5-amino position while retaining bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility in aqueous media .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl and methoxybenzyl groups) and triazole ring formation .

- IR Spectroscopy : Identify characteristic amide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) bands .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₈H₁₇F₄N₅O₂; theoretical MW: 411.13 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability across publications) be resolved?

- Methodological Answer :

- Standardize assay conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (25–37°C), and enzyme source (recombinant vs. tissue-derived) .

- Validate selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity and rule off-target interactions .

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to reconcile variability across datasets .

Q. What strategies improve the bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug derivatization : Mask the 5-amino group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance intestinal absorption .

- Formulation : Develop self-emulsifying drug delivery systems (SEDDS) using medium-chain triglycerides and surfactants (e.g., Tween-80) .

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after oral/intravenous administration .

Q. How does the 3-fluorobenzyl substituent influence target binding compared to other halogenated analogs (e.g., 4-bromo or 2-chloro derivatives)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Binding Affinity (Kd, nM) | Selectivity Ratio (Target vs. Off-target) |

|---|---|---|

| 3-Fluorobenzyl | 12.3 ± 1.5 | 8.2:1 |

| 4-Bromobenzyl | 9.8 ± 2.1 | 5.6:1 |

| 2-Chlorobenzyl | 18.7 ± 3.0 | 3.4:1 |

| (Hypothetical data based on analogous triazole derivatives ) |

- Computational docking : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr-105 in kinase targets) .

Q. What in silico methods are effective for predicting off-target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the Protein Data Bank (PDB) for unintended targets .

- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) to filter decoy compounds .

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Key Limitations and Future Directions

- Limitations : Low water solubility restricts in vivo applicability; toxicity profiles remain underexplored .

- Future Work : Develop bifunctional derivatives (e.g., PROTACs) to degrade disease-specific proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.